N,N-Dimethyl-4-nitroaniline Exhibits Enhanced Charge Transfer Stabilization vs. 4-Nitroaniline
The bathochromic shift observed for N,N-dimethyl-4-nitroaniline (DMNA) is significantly larger than that for 4-nitroaniline (p-NA) when transitioning from pure diethyl ether to a 5.7 M lithium perchlorate-diethyl ether (LPDE) solution, indicating enhanced stabilization of the charge transfer excited state in the dimethylated derivative. Specifically, DMNA exhibits a shift of 62.0 nm (corresponding to an energy stabilization of 11.13 kcal/mol), whereas p-NA shows a shift of only 51.3 nm (10.55 kcal/mol stabilization) [1]. This 10.7 nm difference in spectral shift and the corresponding 0.58 kcal/mol greater stabilization energy for DMNA demonstrates that full dimethylation of the amino donor group more effectively enhances intramolecular charge transfer, a property that is critical for the performance of NLO chromophores.
| Evidence Dimension | Bathochromic shift of charge transfer absorption band |
|---|---|
| Target Compound Data | 62.0 nm shift; 11.13 kcal/mol stabilization |
| Comparator Or Baseline | 4-nitroaniline (p-NA): 51.3 nm shift; 10.55 kcal/mol stabilization |
| Quantified Difference | +10.7 nm shift; +0.58 kcal/mol greater stabilization for DMNA |
| Conditions | Transition from pure diethyl ether to 5.7 M lithium perchlorate-diethyl ether (LPDE) solution; UV-Vis spectroscopy |
Why This Matters
The enhanced charge transfer stabilization of DMNA directly correlates with a higher molecular first hyperpolarizability (β), making it a superior reference standard and building block for high-performance NLO materials.
- [1] Cheric. Electrostatic modulation by ionic aggregates: Charge transfer transitions in solutions of lithium perchlorate-diethyl ether. 2023. View Source
